molecular formula C5H7NOS B192660 Goitrin CAS No. 13190-34-6

Goitrin

Cat. No. B192660
CAS RN: 13190-34-6
M. Wt: 129.18 g/mol
InChI Key: UZQVYLOFLQICCT-UHFFFAOYSA-N
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Description

Goitrin is an organosulfur compound classified as a derivative of oxazolidine and as a cyclic thiocarbamate . It reduces the production of thyroid hormones such as thyroxine .


Synthesis Analysis

Goitrin is formed by the hydrolysis of a glucosinolate: progoitrin or 2-hydroxy-3-butenyl glucosinolate . The unstable isothiocyanate (2-hydroxy-3-butenyl isothiocyanate) derived from the latter glucosinolate spontaneously cyclizes to goitrin . Quantitative analyses of Goitrin in Isatis indigotica Fort extract and different Ban Lan Gen powder formulations have been performed using SFC/UV/MS .


Molecular Structure Analysis

The molecular formula of Goitrin is C5H7NOS . The unstable isothiocyanate (2-hydroxy-3-butenyl isothiocyanate) derived from the glucosinolate spontaneously cyclizes to goitrin, because the hydroxy group is situated in proximity to the isothiocyanate group (allowing a five-membered ring to be formed) .


Chemical Reactions Analysis

Goitrin is formed by the hydrolysis of a glucosinolate: progoitrin or 2-hydroxy-3-butenyl glucosinolate . The unstable isothiocyanate (2-hydroxy-3-butenyl isothiocyanate) derived from the latter glucosinolate spontaneously cyclizes to goitrin .


Physical And Chemical Properties Analysis

The molecular formula of Goitrin is C5H7NOS and its molecular weight is 129.18 . It has a CAS No. of 13190-34-6 .

Scientific Research Applications

  • Induction of Glutathione S-Transferase (GST) Activity : Goitrin can induce GST activity, which plays a role in detoxification processes. Dietary goitrin in rats increased levels of hepatic GSSG, GST protein, and GST activity, indicating its role in modifying thyroid hormonal status and possibly aiding in detoxification processes (Kelley & Bjeldanes, 1995).

  • Inhibition of Dopamine β-Hydroxylase : Goitrin acts as a moderate inhibitor of dopamine β-hydroxylase, an enzyme involved in catecholamine synthesis. This inhibition can lead to changes in brain norepinephrine and heart and adrenal dopamine levels (Zenker, Hubbard & Wright, 1988).

  • Application in Traditional Chinese Medicine : Goitrin is an active ingredient in Isatidis Radix, a traditional Chinese medicine. Supercritical fluid chromatography has been used for the separation of (R,S)-goitrin enantiomers, contributing to the research and development of herbal medicine (Nie, Dai & Ma, 2016).

  • Modulation of Aflatoxin B1 Detoxification : Dietary goitrin has been found to modulate the binding of aflatoxin B1 to DNA and increase its biliary excretion in rats, suggesting its potential role in reducing carcinogenic risk (Chang & Bjeldanes, 1987).

  • Antithyroid Activity : Goitrin exhibits antithyroid activity, as shown by its effects on thyroid weight and radioactive iodine uptake in animal models. This suggests its potential impact on thyroid function and related metabolic processes (Faiman, Ryan & Eichel, 1967).

  • Influence on Nitrogen Balance : In studies on rats, goitrin affected nitrogen balance, indicating its potential impact on protein metabolism and overall nutritional status (Akiba & Matsumoto, 1975).

Safety And Hazards

Goitrin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is also associated with risks of serious damages to eyes, danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

properties

IUPAC Name

5-ethenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UZQVYLOFLQICCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
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Related CAS

500-12-9 (L)
Record name DL-Goitrin
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DSSTOX Substance ID

DTXSID10274235
Record name DL-Goitrin
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Molecular Weight

129.18 g/mol
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Physical Description

Solid; [Merck Index]
Record name Goitrin
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Mechanism of Action

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... .
Record name GOITRIN
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Product Name

DL-Goitrin

Color/Form

Large prisms from ether

CAS RN

13190-34-6, 13997-13-2, 500-12-9
Record name (±)-Goitrin
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Record name DL-Goitrin
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Record name 2-Oxazolidinethione, 5-vinyl-, DL-
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Record name GOITRIN, (±)-
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Record name GOITRIN
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Melting Point

50 °C
Record name GOITRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,930
Citations
P Felker, R Bunch, AM Leung - Nutrition Reviews, 2016 - academic.oup.com
… This review aims to summarize the concentrations of goitrin found in various brassica vegetables, to assess human exposure to dietary goitrogens as measured by plasma goitrin and …
Number of citations: 148 academic.oup.com
S Wooding, H Gunn, P Ramos, S Thalmann… - Chemical …, 2010 - academic.oup.com
… to goitrin, PROP, and PTC in 50 subjects. We found that threshold responses to goitrin were … However, functional assays revealed that goitrin elicits a weaker response from the …
Number of citations: 102 academic.oup.com
J Lüthy, B Carden, U Friederich, M Bachmann - Experientia, 1984 - Springer
… In the present study we found that goitrin - a naturally … 35S- and 14C-labelled (S)-5-vinyl-oxazohdin-2-thione (goitrin, 1 in … data were in agreement with the literature data for goitrin 6. …
Number of citations: 28 link.springer.com
N Zenker, LS Hubbard, J Wright - Journal of natural products, 1988 - ACS Publications
… fU-Goitrin can be conveniently prepared by a simplification of the Ettlinger procedure. Goitrin is a … The administrationof goitrin leads to a depression of brain norepinephrine and to an …
Number of citations: 15 pubs.acs.org
EL Oginsky, AE Stein, MA Greer - Proceedings of the Society …, 1965 - journals.sagepub.com
… goitrin formed from progoitrin has been previously reported (6). Control flasks incubated without bacteria showed no goitrin … the conversion of progoitrin to goitrin would provide a carbon …
Number of citations: 184 journals.sagepub.com
Y Akiba, T Matsumoto - Poultry Science, 1976 - Elsevier
… Antithyroid activity of orally administered goitrin was assessed by parallel-line assay in … uptake for both PTU and goitrin (Fig. 2A). Since gradient of line in goitrin group was positive and …
Number of citations: 20 www.sciencedirect.com
K Nishie, ME Daxenbichler - Food and cosmetics toxicology, 1980 - Elsevier
The cruciferous glucosinolates (epiprogoitrin, sinigrin and sinalbin), nine of their derivatives (nitriles, isothiocyanates, R-goitrin) and vitamin U were not teratogenic to the rat foetus when …
Number of citations: 163 www.sciencedirect.com
JJP Bogaards, B Van Ommen, HE Falke… - Food and Chemical …, 1990 - Elsevier
… 540 μmol/kg), a goitrin-like induction pattern was observed. … of allyl isothiocyanate and goitrin is the much stronger … , probably allyl isothiocyanate and goitrin, are responsible for …
Number of citations: 109 www.sciencedirect.com
Z Xie, Y Shi, Z Wang, R Wang, Y Li - Journal of agricultural and …, 2011 - ACS Publications
… -Goitrin are its main bioactive constituents in the 2010 edition of the Chinese Pharmacopoeia. (R)- and (S)-Goitrin … epiprogoitrin was hydrolyzed to (R)-goitrin and progoitrin to (S)-goitrin. …
Number of citations: 39 pubs.acs.org
MA Greer - Journal of the American Chemical Society, 1956 - ACS Publications
… of goitrin than do the edible portions of rutabaga and turnip. In studies of these seeds, it was found that goitrin … with a purified myrosin preparation liberated goitrin. The precursor was …
Number of citations: 71 pubs.acs.org

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